molecular formula C8H2Cl8 B14686289 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene CAS No. 25641-94-5

1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene

Cat. No.: B14686289
CAS No.: 25641-94-5
M. Wt: 381.7 g/mol
InChI Key: OHSMSLWDTUCEIP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C8H4Cl6. It is known for its high chlorine content and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4-tetrachlorobenzene in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The chlorination reaction is carefully monitored to prevent over-chlorination and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated benzene derivatives, chlorinated benzoic acids, and other related compounds depending on the specific reaction conditions .

Scientific Research Applications

1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrachloro-5,6-bis(dichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. It can also form reactive intermediates that interact with biological macromolecules, leading to potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrachlorobenzene: A less chlorinated analog with similar chemical properties but lower reactivity.

    1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene: Another chlorinated benzene derivative with different substitution patterns.

    1,4-Bis(dichloromethyl)benzene: A compound with fewer chlorine atoms and different reactivity

Uniqueness

Its structure allows for multiple substitution and reaction pathways, making it a versatile compound for research and industrial use .

Properties

CAS No.

25641-94-5

Molecular Formula

C8H2Cl8

Molecular Weight

381.7 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5,6-bis(dichloromethyl)benzene

InChI

InChI=1S/C8H2Cl8/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h7-8H

InChI Key

OHSMSLWDTUCEIP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(Cl)Cl)C(Cl)Cl

Origin of Product

United States

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